(3R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol
Overview
Description
(3R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a useful research compound. Its molecular formula is C12H13F2N3O2 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Applications : This compound is a key intermediate in the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent. The synthesis process, including diastereoselective reactions and stereochemistry, is critical for its effectiveness (Butters et al., 2001).
Novel Derivatives with Antifungal Activity : Research has led to the development of novel indazole-linked triazoles and indole linked triazole derivatives, demonstrating significant antifungal activity against a range of fungal cultures, including Candida spp. and Aspergillus spp. (Park et al., 2007); (Na, 2010).
Optical Isomers and Antifungal Efficacy : Different isomers of this compound, like (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, have been synthesized and evaluated for their antifungal activity. The results indicate that specific optical isomers exhibit potent antifungal activity (Tasaka et al., 1993).
Spectroscopic and Electronic Behavior Analysis : Studies have also been conducted on molecular, spectroscopic, and electronic behaviors of related compounds, providing insights into their chemical properties and potential applications (Evecen et al., 2018).
Structural Studies for Fungicidal Applications : Structural analysis of azolylmethanes, which are closely related to (3R)-2-(2,4-Difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol, has been conducted to understand their conformations and potential fungicidal activity (Anderson et al., 1984).
Properties
IUPAC Name |
(3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNANBNVFQJDJ-SZSXPDSJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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